2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate
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Overview
Description
2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate is an organic compound that features a dichlorophenyl group and an ethoxynaphthalene sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate typically involves the reaction of 2,5-dichlorophenol with 4-ethoxynaphthalene-1-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate involves its interaction with various molecular targets depending on the specific application. In synthetic chemistry, it acts as a substrate or intermediate in various reactions. In biological systems, its mechanism would depend on its interaction with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate
- 2,6-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate
- 3,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate
Uniqueness
2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
(2,5-dichlorophenyl) 4-ethoxynaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4S/c1-2-23-16-9-10-18(14-6-4-3-5-13(14)16)25(21,22)24-17-11-12(19)7-8-15(17)20/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARADOZQODKQDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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